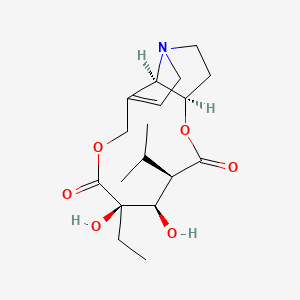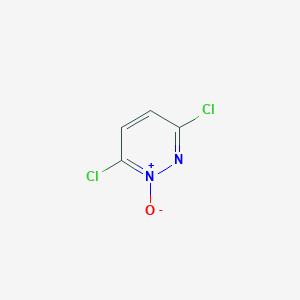
3,6-Dichloropyridazine 1-oxide
説明
3,6-Dichloropyridazine 1-oxide (DCPO) is a chemical compound that has been of interest to scientists and researchers due to its unique properties and potential applications. DCPO has been studied for many years, and its use as a catalyst, inhibitor, and as an intermediate in the synthesis of other compounds has been explored.
科学的研究の応用
Nucleophilic Displacement Reactions
3,6-Dichloropyridazine 1-oxide demonstrates interesting chemical behaviors in nucleophilic displacement reactions. A study by Ochiai et al. (1976) reveals that the displacement reaction with sodium sulphide occurs at the 6-position, forming 3-chloropyridazine-6-thiol 1-oxide. This reaction behavior differs when compared to oxygen and nitrogen nucleophiles, offering insights into the compound's unique reactivity profile (Ochiai et al., 1976).
Reactivity of Chlorine Atoms
The reactivity of chlorine atoms in this compound towards nucleophilic substitution was explored by Sako (1962). It was found that the 3-chlorine atom is more reactive than the 6-chlorine atom, which is crucial for understanding the compound's chemical behavior and potential applications (Sako, 1962).
Reactions with Pyridine N-Oxides
Deegan and Rose (1971) studied the reactions of 3,6-dichloropyridazine with 2-methylpyridine 1-oxide. The main products of this reaction were various chloro-pyridazinones and chloropyridazinyl ethers, offering a pathway to synthesize these compounds (Deegan & Rose, 1971).
Potential Anti-Cancer Applications
Research by Itai and Kamiya (1963) explored the synthesis of 3- and 6-azidopyridazine 1-oxide from 3,6-dichloropyridazine. This synthesis, and the subsequent reactions of these azides, provide a foundation for potential anti-cancer agents, demonstrating the compound's significance in medicinal chemistry (Itai & Kamiya, 1963).
Functionalization and Metallation
Wunderlich and Knochel (2008) showed that 3,6-dichloropyridazine undergoes smooth metallation using a specific reagent, leading to the formation of bis-organozinc species. This process is crucial for subsequent functionalization and synthesis of pyrazolo[3,4-c]pyridazines derivatives, indicating its utility in organic synthesis and material science applications (Wunderlich & Knochel, 2008).
Vibrational Spectra and Theoretical Studies
Vázquez et al. (2000) conducted an experimental and theoretical analysis of the vibrational spectra of 3,6-dichloropyridazine. Their study involved recording infrared and Raman spectra in various phases and using different solvents. This research provides detailed insights into the molecular structure and behavior of 3,6-dichloropyridazine, which is valuable for its characterization in different chemical contexts (Vázquez et al., 2000).
Radical Mediated C-H Functionalization
A study by Neubert et al. (2015) described a radical-mediated C-H functionalization of 3,6-dichloropyridazine using primary alcohols and other reagents. This transformation opens up pathways to synthesize alkoxy pyridazines and tetrahydropyridopyridazines with multiple functional handles, showcasing the compound's versatility in organic synthesis (Neubert et al., 2015).
作用機序
Target of Action
3,6-Dichloropyridazine 1-oxide is primarily used as an intermediate in synthetic chemistry, especially in the production of active pharmaceutical ingredients . It is known to interact with various targets during its chemical reactions .
Mode of Action
The compound’s mode of action involves a series of chemical reactions. For instance, it can undergo a regioselective Suzuki-Miyaura cross-coupling with PdCl2dppf, which selectively couples at C3 . Furthermore, aromatic substitution (SNAr) reactions are amenable toward these electron-deficient heterocycles to furnish a library of non-symmetric photosubstrates .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its photochemical properties. The compound has the potential for development of many reaction pathways, including ring-opening and photoreduction . These pathways can lead to the formation of complex molecules, making this compound a useful building block in organic chemistry .
Pharmacokinetics
Its use as an intermediate in the synthesis of pharmaceutical ingredients suggests that these properties may be influenced by the specific chemical reactions it undergoes .
Result of Action
The result of the action of this compound is the formation of new compounds through various chemical reactions. For example, upon photolysis with UV light and elevated temperatures, photochemical ring opening was observed to provide elaborate pyrazole motifs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the use of light as a means of chemical change can offer energy-saving solutions to chemical reactions performed in organic chemistry . Additionally, the compound’s reactions may be influenced by the presence of other chemicals, such as PdCl2dppf in the Suzuki-Miyaura cross-coupling .
生化学分析
Biochemical Properties
3,6-Dichloropyridazine 1-oxide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including oxidoreductases and hydrolases. These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which can influence the enzyme’s activity and stability. For instance, this compound can act as an inhibitor for certain enzymes, thereby modulating their catalytic activity. Additionally, this compound has been shown to interact with proteins and other biomolecules, affecting their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In general, this compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways. This, in turn, can result in changes in gene expression and alterations in cellular metabolism. Furthermore, the compound has been shown to affect cell proliferation and apoptosis, with higher concentrations leading to cytotoxic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain oxidoreductases by binding to their active sites and preventing substrate access. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may have different biochemical properties. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting sustained cytotoxic effects at higher concentrations .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound has been found to have minimal adverse effects, while higher doses can lead to significant toxicity. Threshold effects have been observed, with certain dosages resulting in pronounced changes in physiological and biochemical parameters. For instance, high doses of this compound can induce liver and kidney damage in animal models, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biochemical properties. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its interactions with plasma proteins and other binding partners .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. These localization signals can direct this compound to specific organelles, where it can exert its biochemical effects. For example, the compound can accumulate in the mitochondria, leading to the disruption of mitochondrial function and the induction of apoptosis .
特性
IUPAC Name |
3,6-dichloro-1-oxidopyridazin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-3-1-2-4(6)8(9)7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSLXGJVOZZINC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](N=C1Cl)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293868 | |
| Record name | 3,6-dichloropyridazine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25974-26-9 | |
| Record name | NSC92733 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92733 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-dichloropyridazine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(Dimethylamino)phenyl]-1,3-dithiane](/img/structure/B1604519.png)


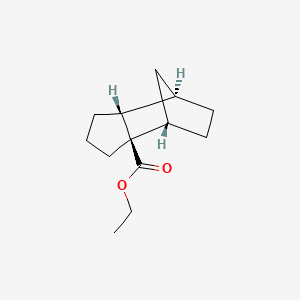
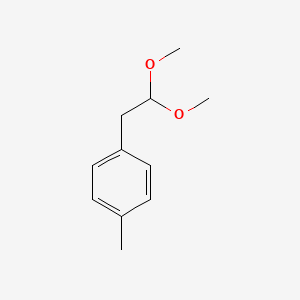
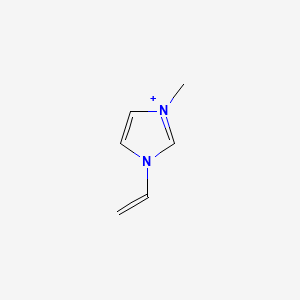

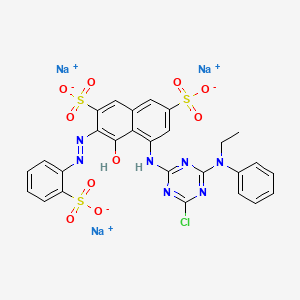
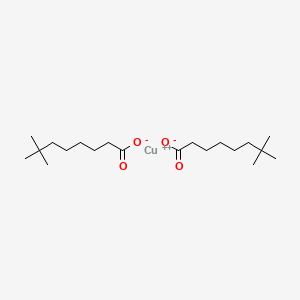
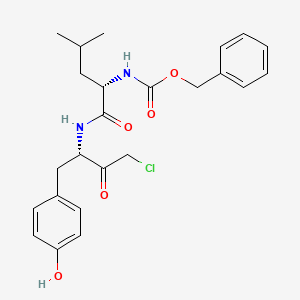
![Tris[2-[[2,4,8,10-tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]ethyl]amine](/img/structure/B1604534.png)
